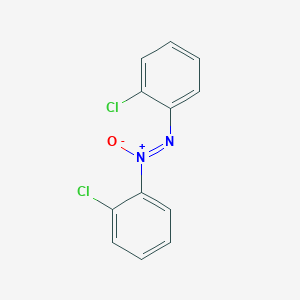
2,2'-Dichloroazoxybenzene
Cat. No. B076223
Key on ui cas rn:
13556-84-8
M. Wt: 267.11 g/mol
InChI Key: NKUNBLUACJUHOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04075198
Procedure details


84 Parts of an aqueous solution of technical sodium hydrosulfide, free from sodium thiosulphate, were added to a mixture comprising 53.4 parts of 2,2'-dichloroazoxybenzene in 140 parts of morpholine at 60° C - 65° C within 90 minutes. Subsequently, the reaction temperature was raised to 75° C and maintained at that temperature for 2 1/2 hours. Next the temperature was further raised to 90° C and maintained at that temperature for 1 hour. The pH of the reaction mixture varied between 9.5 to 10. After this period the absence of the starting material was confirmed. Then the reaction mixture was cooled to 20° C and neutralized cautiously with 400 parts of hydrochloric acid of 15 percent strength at a temperature below 20° C. Then the reaction mixture was cooled to 0° C to 5° C, and the resulting precipiatate filtered off and washed with water until free of chloride. After drying below 70° C, 40.1 parts of 2,2'-dichlorohydrazobenzene of a melting point of 85° C to 87° C were obtained, this representing a yield of 79 percent of the theory.

Name
sodium thiosulphate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One




Yield
79%
Identifiers


|
REACTION_CXSMILES
|
[SH-].[Na+].S([O-])([O-])(=O)=S.[Na+].[Na+].[Cl:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][C:12]=1[N+:17](=[N:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1Cl)[O-].N1CCOCC1.[ClH:33]>>[Cl:33][N:17]([C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][C:11]=1[Cl:10])[NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1 |f:0.1,2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[SH-].[Na+]
|
|
Name
|
sodium thiosulphate
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
S(=S)(=O)([O-])[O-].[Na+].[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(C=CC=C1)[N+]([O-])=NC1=C(C=CC=C1)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N1CCOCC1
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
75 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 60° C - 65° C
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
within 90 minutes
|
|
Duration
|
90 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 2 1/2 hours
|
|
Duration
|
0.5 h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Next the temperature was further raised to 90° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
maintained at that temperature for 1 hour
|
|
Duration
|
1 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After this period the absence of the starting material was confirmed
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
Then the reaction mixture was cooled to 0° C to 5° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the resulting precipiatate filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water until free of chloride
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After drying below 70° C
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClN(NC1=CC=CC=C1)C1=C(C=CC=C1)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 79% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
